

# A Comprehensive Technical Review of Methoxy-Methylquinoline Derivatives

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## Compound of Interest

Compound Name: 3-Methoxy-6-methylquinoline

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## Introduction

A thorough review of scientific literature reveals a notable absence of studies specifically detailing the synthesis, properties, or biological activities of **3-Methoxy-6-methylquinoline**. This suggests that this particular isomer may not have been synthesized or characterized to date. However, the quinoline scaffold, featuring various methoxy and methyl substitutions, is a cornerstone in medicinal chemistry and materials science. Derivatives of this nature are integral to a wide array of bioactive agents, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory effects.<sup>[1][2]</sup>

This technical guide, therefore, provides a comprehensive overview of the synthesis, characterization, and known applications of structurally related and isomeric methoxy-methylquinoline compounds. The methodologies and data presented for these analogs serve as a valuable resource for researchers and drug development professionals interested in the potential synthesis and evaluation of **3-Methoxy-6-methylquinoline** or other novel derivatives within this chemical class.

## Synthesis of Methoxy-Methylquinoline Analogs

The synthesis of the quinoline core can be achieved through several classic and modern organic reactions. The choice of method often depends on the desired substitution pattern.

## Experimental Protocol 1: Iodine-Catalyzed Condensation for 2-Methylquinolines

A mild and efficient metal-free method for synthesizing 2-methylquinolines involves the condensation of anilines with vinyl ethers, catalyzed by molecular iodine.<sup>[3]</sup>

Procedure for the Synthesis of 6-Methoxy-2-methylquinoline:

- To a solution of p-methoxyaniline (1 equivalent) in dichloromethane, add ethyl vinyl ether (1.2 equivalents).
- Add a catalytic amount of iodine (0.1 equivalents) to the mixture.
- Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product via column chromatography on silica gel to yield the desired 6-methoxy-2-methylquinoline.<sup>[3]</sup>

## Experimental Protocol 2: Povarov Reaction and Aromatization for 2,3,4,6-Substituted Quinolines

A multi-component approach using the Povarov reaction allows for the synthesis of more complex, substituted quinolines. The following protocol describes the synthesis of a 6-methoxy-3-methylquinoline derivative.<sup>[1]</sup>

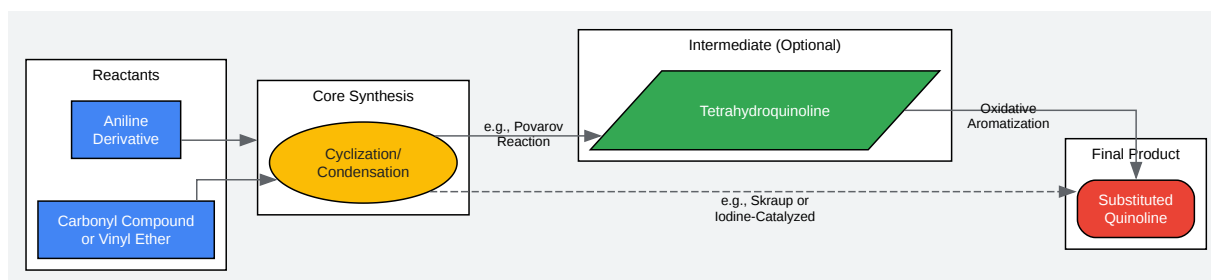
Procedure for the Synthesis of 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Step 1: Povarov Cycloaddition

- In a 20 mL vial, combine p-anisidine (1 equivalent) and p-chlorobenzaldehyde (1 equivalent) in acetonitrile (3 mL).

- Stir the mixture for 15 minutes at room temperature.
- Add  $\text{BF}_3 \cdot \text{OEt}_2$  (1 equivalent) to the mixture, followed by the dropwise addition of methyl isoeugenol (1 equivalent).
- Seal the vial and heat the reaction in an oil bath at 80 °C for 3 hours, monitoring by TLC.
- After completion, perform a liquid-liquid extraction with ethyl acetate. The resulting intermediate is a tetrahydroquinoline derivative.<sup>[1]</sup>

#### Step 2: Oxidative Dehydrogenation Aromatization

- Dissolve the tetrahydroquinoline intermediate from Step 1 (1 equivalent) in dimethylsulfoxide (DMSO, 3 mL).
- Add molecular iodine ( $\text{I}_2$ ) (1 equivalent) to the solution.
- Seal the vial and subject it to microwave irradiation for 30 minutes.
- After the reaction, perform a liquid-liquid extraction with ethyl acetate (3 x 30 mL).
- Purify the crude product by column chromatography (petroleum ether–ethyl acetate, 10:1) to obtain the final quinoline product as a white, crystalline solid.<sup>[1]</sup>



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**Figure 1.** Generalized workflow for the synthesis of substituted quinoline derivatives.

## Physicochemical and Spectroscopic Data

Quantitative data for several methoxy-methylquinoline isomers and related derivatives are summarized below. This information is crucial for the identification and characterization of these compounds.

Table 1: Physical and Chemical Properties of Selected Quinoline Derivatives

Compound Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)	Boiling Point (°C)
6-Methoxyquinoline	5263-87-6	C <sub>10</sub> H <sub>9</sub> NO	159.18	18-20[4]	140-146 (15 mmHg)[4]
6-Methylquinoline	91-62-3	C <sub>10</sub> H <sub>9</sub> N	143.18	-22[5]	259-261 (760 mmHg)[5]
3-Methylquinoline	612-58-8	C <sub>10</sub> H <sub>9</sub> N	143.18	16.5[6]	N/A
6-Methoxy-4-methylquinoline	41037-26-7	C <sub>11</sub> H <sub>11</sub> NO	173.21	52[7]	N/A
2-Methoxy-6-methylquinoline	855761-03-4	C <sub>11</sub> H <sub>11</sub> NO	173.21	63[8]	275.7 (Predicted)[8]

Table 2: Spectroscopic Data for Selected Quinoline Derivatives

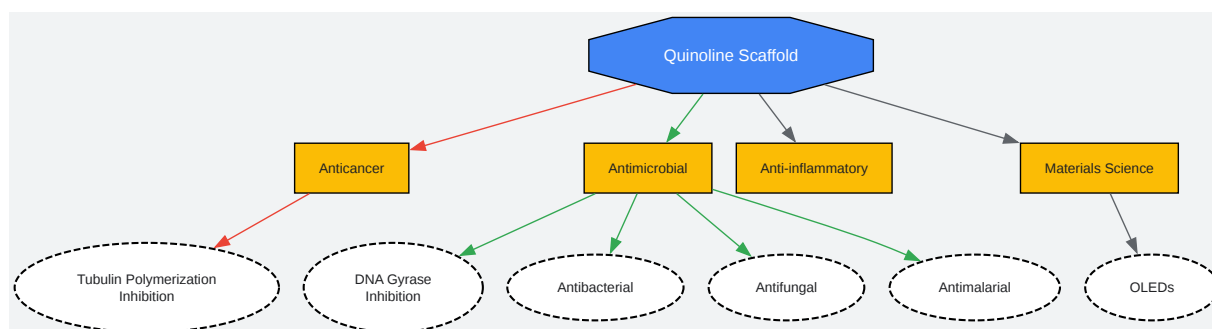
Compound	Type	Data
2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline[1]	$^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ )	$\delta$ (ppm) 8.08 (s, 1H), 7.85 (d, 1H), 7.55 (d, 2H), 7.45 (d, 2H), 7.37 (d, 1H), 7.10 (d, 1H), 6.95 (m, 2H), 3.95 (s, 3H), 3.92 (s, 3H), 3.88 (s, 3H), 2.15 (s, 3H)
	$^{13}\text{C}$ NMR (101 MHz, $\text{CDCl}_3$ )	$\delta$ (ppm) 157.7, 157.0, 149.1, 148.5, 146.6, 142.4, 140.0, 134.0, 130.9, 130.5 (2C), 130.2, 128.4 (2C), 128.3, 121.0, 127.0, 112.3, 111.4, 104.0, 56.0, 55.9, 55.4, 18.6
IR (KBr, $\text{cm}^{-1}$ )	2959 (O-CH <sub>3</sub> ), 2826 (CH Aliphatic), 1259 (C-O)	
MS (ESI-MS m/z)	419.59 (M <sup>+</sup> )	
3,6,8-trimethoxyquinoline[2]	$^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ )	$\delta$ (ppm) 8.51 (d, 1H), 7.28 (d, 1H), 6.60 (d, 1H), 6.58 (d, 1H), 4.04 (s, 3H), 3.93 (s, 3H), 3.92 (s, 3H)
6-Methylquinoline[9]	$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	$\delta$ (ppm) 149.9, 146.7, 135.5, 134.1, 131.2, 129.2, 126.6, 126.5, 121.3, 21.5
MS (EI-B, m/z)	143 (M <sup>+</sup> ), 142, 115[10]	

## Biological Activities and Potential Applications

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its wide range of biological activities. While no data exists for **3-Methoxy-6-methylquinoline**, its isomers and related structures are known to exhibit significant pharmacological effects.

Key Biological Activities:

- **Anticancer and Antiproliferative:** Many quinoline derivatives show potent activity against various cancer cell lines.[1][2] For example, 5-amino-2-arylquinolines, synthesized from 6-methoxyquinoline, are potent inhibitors of tubulin polymerization, a key mechanism in cancer therapy.[4]
- **Antimicrobial:** The quinoline core is famous for its antimalarial properties (e.g., quinine, chloroquine). Modern derivatives also show broad-spectrum antibacterial and antifungal activities.[1][11]
- **Enzyme Inhibition:** Specific derivatives have been designed as potent enzyme inhibitors. 3-Fluoro-6-methoxyquinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, making them promising candidates for new antibiotics.[4]
- **Materials Science:** In addition to biological applications, compounds like 6-methoxyquinoline are explored for use in organic light-emitting diodes (OLEDs) due to their favorable electronic properties.[4]



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